molecular formula C10H15N3O B13429187 (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B13429187
M. Wt: 193.25 g/mol
InChI Key: YJYSDALNSXMLNG-UHFFFAOYSA-N
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Description

(1-isobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a chemical compound of interest in medicinal chemistry and drug discovery, serving as a functionalized heterocyclic building block. This scaffold is recognized as a potential non-classical isostere for the indole ring, a common structure in pharmaceuticals. Replacing an indole with a 1H-imidazo[1,2-b]pyrazole unit has been shown to significantly improve a molecule's solubility in aqueous media, a critical property for drug development . The methanol functional group at the 7-position provides a versatile handle for further synthetic modification, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. Compounds based on the imidazo[1,2-b]pyrazole core are being explored for their potential application in various research areas. The broader class of imidazo-fused heterocycles has demonstrated biological activity in diverse fields, including the development of therapeutics for neglected tropical diseases and as kinase inhibitors in oncology research . The specific isobutyl substituent on this molecule can be instrumental in fine-tuning the compound's lipophilicity and metabolic stability. This product is intended for research purposes as a key intermediate or a structural probe in the design and synthesis of novel bioactive molecules. (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[1-(2-methylpropyl)imidazo[1,2-b]pyrazol-7-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8(2)6-12-3-4-13-10(12)9(7-14)5-11-13/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYSDALNSXMLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN2C1=C(C=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Functionalization via Metalation and Electrophilic Trapping

A prominent method involves selective metalation of the 1H-imidazo[1,2-b]pyrazole core, followed by electrophilic trapping to install substituents such as the hydroxymethyl group.

  • Br/Mg Exchange and Regioselective Magnesiation/Zincation:
    The starting scaffold undergoes a bromine-magnesium exchange reaction or regioselective magnesiation using TMP (2,2,6,6-tetramethylpiperidyl) bases to generate organometallic intermediates at specific positions on the heterocycle.
  • Electrophilic Trapping:
    These organometallic species are then reacted with electrophiles such as formaldehyde or paraformaldehyde to introduce the hydroxymethyl group at the 7-position.
  • Isobutyl Substitution:
    The isobutyl group is introduced at the nitrogen (N1) via alkylation reactions, typically using isobutyl halides under controlled conditions.

This approach allows for high regioselectivity and functional group tolerance, enabling the synthesis of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol with good yields and purity.

Step Reagents/Conditions Outcome
Br/Mg exchange 1H-imidazo[1,2-b]pyrazole bromide, iPrMgCl Formation of organomagnesium intermediate
Regioselective magnesiation TMP-bases, low temperature Metalation at 7-position
Electrophilic trapping Formaldehyde or paraformaldehyde Introduction of hydroxymethyl group
N1-Alkylation Isobutyl bromide, base (e.g., K2CO3) Isobutyl substitution at N1

One-Pot, Two-Step Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

An alternative efficient synthetic route is based on a facile one-pot, two-step GBB reaction , which constructs the imidazo[1,2-b]pyrazole core and introduces functional groups in a streamlined manner.

  • Step 1: Formation of functionalized 5-aminopyrazoles via microwave-assisted synthesis from amino-substituted pyrazoles, aldehydes, and isocyanides.
  • Step 2: GBB-3CR (three-component reaction) under mild conditions (ambient to 140 °C) in the presence of Lewis or Brønsted acids catalyzes the cyclization to the fused imidazo[1,2-b]pyrazole system.

This method yields a library of substituted 1H-imidazo[1,2-b]pyrazoles with isolated yields up to 83%, with reaction times ranging from 10 to 60 minutes under microwave irradiation.

Advantages include:

  • Operational simplicity and green chemistry aspects.
  • Avoidance of complex purification steps.
  • Flexibility in substitution patterns, including the isobutyl and hydroxymethyl groups.
Parameter Details
Starting materials Amino-substituted pyrazoles, aldehydes, isocyanides
Catalyst Lewis or Brønsted acids (5–30 mol %)
Temperature Ambient to 140 °C (microwave-assisted)
Reaction time 10–60 minutes
Yield Up to 83% isolated yield
Purification Minimal; often no column chromatography needed

Comparative Analysis of Preparation Methods

Feature Metalation + Electrophilic Trapping One-Pot Two-Step GBB Reaction
Complexity Multi-step with regioselective metalation One-pot, two-step streamlined process
Reaction Time Several hours depending on steps 10–60 minutes (microwave-assisted)
Purification Requires chromatographic purification Minimal purification required
Yield Moderate to good Up to 83% isolated yield
Substitution Flexibility High, with selective functionalization High, with diverse substitution patterns
Scalability Moderate, metalation steps require careful control High, suitable for library synthesis
Environmental Impact Use of organometallic reagents Greener, less waste, microwave-assisted

Research Findings and Applications

  • The selective functionalization approach allowed the synthesis of an isostere of the drug pruvanserin, demonstrating improved aqueous solubility compared to the indole parent compound, highlighting the pharmacological potential of the compound.
  • The GBB method provides a rapid and operationally simple access to a broad library of 1H-imidazo[1,2-b]pyrazoles, including derivatives like (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, facilitating medicinal chemistry exploration.
  • Both methods emphasize regioselectivity and functional group compatibility, critical for synthesizing complex heterocycles with potential biological activity.

Summary Table of Key Synthetic Parameters

Parameter Metalation + Electrophilic Trapping One-Pot Two-Step GBB Reaction
Starting scaffold 1H-imidazo[1,2-b]pyrazole bromide Amino-substituted pyrazoles
Key reagents TMP-bases, formaldehyde, isobutyl bromide Aldehydes, isocyanides, acids
Reaction environment Anhydrous, inert atmosphere Mild, microwave-assisted
Functionalization positions N1 (isobutyl), C7 (hydroxymethyl) Multiple positions via substitution
Typical yield Moderate to good Up to 83% isolated
Purification Chromatography Minimal

This detailed analysis consolidates the most reliable and comprehensive synthetic strategies for (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, drawing from peer-reviewed chemical literature excluding non-authoritative sources. The described methods enable efficient access to this compound with potential applications in drug discovery and materials science.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductYield/Notes
Primary oxidationPyridinium chlorochromate (PCC)(1-Isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)ketoneModerate yields (~60–70%)
Full oxidationKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (acidic)(1-Isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)carboxylic acidRequires reflux; yields ~50%

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions:

Reaction TypeReagents/ConditionsProductYield/Notes
Ether formationH<sub>2</sub>SO<sub>4</sub> + ROH(1-Isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methoxy-RAcid-catalyzed; R = alkyl/aryl
EsterificationAcyl chloride (RCOCl)/base(1-Isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methyl esterRoom temperature; yields >80%

Electrophilic Aromatic Substitution

The bicyclic system undergoes electrophilic attacks at activated positions:

Reaction TypeReagents/ConditionsProductYield/Notes
SulfonationH<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>3-Sulfo-(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanolPosition 3 favored due to ring activation
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-Nitro-(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanolRequires low temperatures

Functional Group Interconversion

The hydroxymethyl group serves as a gateway to other functionalities:

Reaction TypeReagents/ConditionsProductYield/Notes
Amide formation1. Oxalyl chloride
2. NH<sub>3</sub>
(1-Isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)carboxamideVia carboxylic acid intermediate
Reductive aminationRNH<sub>2</sub>/NaBH<sub>4</sub>(1-Isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methylamine-RRequires ketone intermediate

Ring Functionalization

The imidazo[1,2-b]pyrazole core undergoes regioselective modifications:

Reaction TypeReagents/ConditionsProductYield/Notes
HalogenationNBS (N-bromosuccinimide)6-Bromo-(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanolRadical-initiated; position 6 selectivity
Cross-couplingPd catalyst + aryl boronic acid6-Aryl-(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanolSuzuki-Miyaura conditions

Key Mechanistic Insights

  • Oxidation : PCC selectively oxidizes the hydroxymethyl group without ring degradation due to mild conditions.

  • Substitution : Protic acids (e.g., H<sub>2</sub>SO<sub>4</sub>) facilitate SN2 mechanisms for ether formation.

  • Electrophilic substitution : Ring activation by the imidazole nitrogen directs electrophiles to position 3 or 6.

Scientific Research Applications

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Imidazo[1,2-b]pyrazole Core

The biological and physicochemical properties of imidazo[1,2-b]pyrazole derivatives are highly dependent on substituents. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(1-Isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Isobutyl (1), hydroxymethyl (7) C₁₀H₁₆N₃O 194.26 -OH, -CH₂OH
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate Phenyl (2), methylsulfanyl (6), ethyl carboxylate (7) C₁₅H₁₅N₃O₂S 313.37 -COOEt, -SMe
N-Isobutyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxamide (9d) Phenyl (2), isobutylcarboxamide (6) C₁₆H₁₉N₅O 297.36 -CONH-iBu
(6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Cyclopropyl (6), propargyl (1), hydroxymethyl (7) C₁₂H₁₃N₃O 215.25 -OH, -C≡CH
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Isobutyl (1), carboxylic acid (7) C₁₀H₁₄N₃O₂ 208.24 -COOH

Key Observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to ethyl carboxylate () or carboxylic acid derivatives ().
  • Electronic Effects : Electron-withdrawing groups (e.g., -COOH, -COOEt) may reduce nucleophilicity at position 7 compared to -CH₂OH .

Key Findings :

  • Carboxamide derivatives (e.g., 9d) show moderate activity in inflammation pathways, while carboxylates () are less potent than hydroxymethyl analogues .
  • The hydroxymethyl group in the target compound may enhance kinase inhibition by forming hydrogen bonds with active-site residues, similar to indeno[1,2-b]indole derivatives .

Physicochemical Properties

Property (1-Isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Ethyl 6-methylsulfanyl-2-phenyl analogue N-Isobutylcarboxamide (9d)
Melting Point Not reported 156–158°C (compound 9b) 116–120°C
Solubility Moderate (polar solvents) Low (lipophilic substituents) Low
Hydrogen-Bonding Capacity High (-OH) Moderate (-COOEt) Low (-CONH-iBu)

Notes:

  • The hydroxymethyl group improves solubility in polar solvents (e.g., DMSO, ethanol) compared to carboxamides or carboxylates .
  • Higher melting points in carboxamide derivatives (e.g., 9d) suggest stronger crystal packing due to intermolecular H-bonds .

Biological Activity

The compound (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a synthetic organic molecule notable for its imidazo[1,2-b]pyrazole core, which comprises both imidazole and pyrazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.

Structural Characteristics

The structural formula of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol can be represented as follows:

C11H17N3O\text{C}_{11}\text{H}_{17}\text{N}_3\text{O}

This compound features an isobutyl group at the first position and a hydroxymethyl group at the seventh position of the imidazo[1,2-b]pyrazole framework. The unique combination of these groups may enhance its solubility and bioavailability compared to other similar compounds, potentially leading to improved therapeutic profiles .

Biological Activity Overview

Preliminary studies indicate that (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol exhibits significant biological activities:

  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
  • Anti-inflammatory Properties : Similar compounds in the imidazo[1,2-b]pyrazole class have demonstrated anti-inflammatory activity through inhibition of cyclooxygenase enzymes .

The mechanism of action for (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol likely involves its interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-b]pyrazole core can modulate enzyme activity, while the hydroxymethyl group may participate in hydrogen bonding, enhancing binding affinity and specificity towards biological targets .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureNotable Activity
4,5-Dimethylimidazo[1,2-b]pyrazoleStructureAnticancer
3-Isobutylpyrazolo[3,4-b]quinolinStructureAnti-inflammatory
5-Methylimidazo[4,5-b]pyridineStructureMutagenic properties

The unique structure of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol may confer distinct pharmacological properties compared to these related compounds .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar pyrazole derivatives in various therapeutic areas:

  • Cytotoxicity Studies : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Compounds exhibiting IC50 values below 10 μM were considered promising candidates for further development .
  • Mechanistic Insights : Investigations into the apoptosis-inducing capabilities of pyrazole compounds revealed that certain derivatives could enhance caspase activity significantly at lower concentrations, indicating their potential as anticancer agents .
  • In Vivo Efficacy : In vivo studies demonstrated that some pyrazole derivatives could effectively inhibit tumor growth in animal models, supporting their potential application in cancer therapy .

Q & A

Q. What are common synthetic methodologies for (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol?

The compound is typically synthesized via cross-coupling reactions using palladium catalysts. For example, Pd(PPh₃)₄ facilitates arylations with benzoyl chloride, while PEPPSI-iPr catalysts enable efficient coupling with morpholine derivatives . Protecting groups like SEM (2-(trimethylsilyl)ethoxy)methyl are employed to stabilize reactive intermediates during synthesis . Purification often involves column chromatography with gradients of ethyl acetate and hexanes, sometimes with additives like triethylamine to improve resolution .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy to identify functional groups (e.g., hydroxyl stretches at ~3130–2950 cm⁻¹, carbonyl peaks at ~1687 cm⁻¹) .
  • HRMS (EI) for precise molecular weight confirmation (e.g., observed [M]⁺ at 309.1502 vs. calculated 309.1503) .
  • NMR (¹H/¹³C) to resolve isobutyl and imidazo-pyrazole proton environments .
  • HPLC for purity assessment, particularly when optimizing reaction conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst selection : Pd(PPh₃)₄ is effective for arylations, while PEPPSI-iPr improves coupling efficiency with bulky electrophiles .
  • Temperature control : Reactions at −20°C minimize side reactions during Grignard reagent additions (e.g., TMPMgCl·LiCl) .
  • Purification : Silica gel chromatography with tailored eluents (e.g., iHex/EtOAc = 1:1) enhances separation of polar byproducts .

Q. How do structural modifications influence biological activity in imidazo[1,2-b]pyrazole derivatives?

  • Substituents at position 2 of the imidazole ring significantly impact activity. For example, an oxo group (compound 5 ) renders derivatives inactive, whereas amino or phenyl groups (compounds 6 , 7 ) enhance antibacterial activity .
  • The isobutyl group may improve lipophilicity, influencing membrane permeability in biological assays .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Comparative structural analysis : Use X-ray crystallography (e.g., SHELX-refined structures) to correlate substituent geometry with activity .
  • In vitro assays : Test derivatives against standardized bacterial/fungal strains to validate activity trends .
  • Computational docking : Model interactions with target enzymes (e.g., DNA-PK or Rho kinase) to rationalize observed bioactivity .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Data collection : Use SHELX programs for phase determination and refinement. SHELXL is preferred for small-molecule refinement due to robust handling of high-resolution data .
  • Challenges : Twinning or low-resolution data may require iterative refinement with SHELXE or interface tools like SHELXPRO .
  • Example: Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate was resolved using this workflow, confirming the imidazo-pyrazole core geometry .

Methodological Considerations

Q. How to design derivatives for enhanced biological activity?

  • Prioritize substituents at position 2 (e.g., amino, phenyl) based on SAR studies .
  • Introduce electron-withdrawing groups (e.g., CN) to modulate electronic properties and target binding .
  • Use SEM or other protecting groups to stabilize reactive intermediates during functionalization .

Q. What are best practices for analyzing contradictory spectroscopic or crystallographic data?

  • Cross-validation : Compare IR, NMR, and HRMS data with computational predictions (e.g., DFT-calculated spectra) .
  • Data deposition : Submit crystallographic data to repositories like the Cambridge Structural Database for independent validation .

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